3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

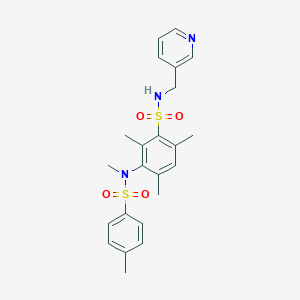

The compound 3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a highly specialized chemical molecule featuring a combination of phenylsulfonamido and pyridinylmethyl functionalities. With multiple methyl substitutions on the benzene ring, this compound showcases intricate chemical properties that are valuable in various research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Sulfonation and Amination

Initially, the sulfonation of 2,4,6-trimethylbenzenesulfonic acid is performed using sulfur trioxide or chlorosulfonic acid under controlled temperatures.

The sulfonated intermediate undergoes nucleophilic substitution with 4-dimethylamino aniline in the presence of a base, such as sodium hydroxide, yielding the N,4-dimethylphenylsulfonamido derivative.

Coupling with Pyridin-3-ylmethyl

This step involves coupling the N,4-dimethylphenylsulfonamido derivative with pyridin-3-ylmethanol using a dehydrating agent like thionyl chloride or phosphorus oxychloride, forming the final 3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically follows the same basic steps but on a larger scale. Automated reactors and continuous flow systems ensure consistency and efficiency. Key reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to optimize yield and purity.

化学反応の分析

Types of Reactions

Oxidation

This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction

Reduction processes using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can reduce the sulfonamide group to the corresponding amine.

Substitution

The aromatic ring system can be subject to electrophilic aromatic substitution reactions, such as halogenation or nitration, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.

Substitution agents: Bromine, nitric acid.

Major Products Formed

Oxidation may yield sulfoxides or sulfones.

Reduction could produce the corresponding amines.

Substitution reactions would introduce new functional groups into the aromatic ring, such as halogens or nitro groups.

科学的研究の応用

3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications:

Chemistry

Utilized as an intermediate in the synthesis of more complex organic molecules.

Employed in the development of new catalysts or reagents.

Biology

Potential use in the design of enzyme inhibitors or receptor antagonists due to its unique structural features.

Studies exploring its interaction with biological macromolecules.

Medicine

Investigation of its properties as a pharmaceutical agent, particularly in the treatment of conditions related to its biological interactions.

Industry

Usage in the production of high-performance materials, such as specialty polymers or advanced coatings.

Employed in the development of new dyes or pigments.

作用機序

Molecular Targets and Pathways

The mechanism of action of this compound often involves its interaction with specific enzymes or receptors, where it may act as an inhibitor or modulator. Its structural features enable it to fit into the active sites of target proteins, thereby influencing their function. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

類似化合物との比較

Similar Compounds

2,4,6-trimethylbenzenesulfonamide: : Lacks the pyridin-3-ylmethyl and N,4-dimethylphenylsulfonamido functionalities, offering less complexity in applications.

N-phenylbenzenesulfonamide: : Features a simpler structure without the multiple methyl and pyridinyl substitutions, resulting in different chemical and biological properties.

N-(pyridin-3-ylmethyl)-benzenesulfonamide: : Similar in having the pyridinyl group but lacks the dimethylphenylsulfonamido group, affecting its overall reactivity and application potential.

生物活性

The compound 3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structure and Properties

This compound features a complex structure characterized by:

- Sulfonamide moiety : Known for its antibacterial properties.

- Pyridine ring : Often associated with diverse biological activities.

- Dimethylphenyl substituents : Potentially enhancing lipophilicity and biological interactions.

Chemical Structure

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Research indicates that compounds similar to this sulfonamide exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial folate synthesis, crucial for DNA synthesis and cell division.

Antitumor Activity

Recent studies have investigated the antitumor potential of sulfonamide derivatives. For instance, a study demonstrated that related compounds showed significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture methods. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting a promising avenue for cancer therapy .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Pathways : Similar sulfonamides inhibit dihydropteroate synthase in bacteria.

- DNA Interaction : Some derivatives have shown to bind to DNA, interfering with replication processes .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors influencing its bioavailability include:

- Absorption : The lipophilic nature may enhance absorption across biological membranes.

- Metabolism : Sulfonamides are typically metabolized in the liver, which can affect their efficacy and toxicity.

- Excretion : Renal excretion is common for sulfonamide derivatives, necessitating consideration in patients with renal impairment.

Case Study 1: Antitumor Efficacy

In a controlled study involving multiple lung cancer cell lines, the compound was tested alongside standard chemotherapeutics (e.g., doxorubicin). The results indicated that the compound exhibited lower IC50 values in 2D cultures compared to 3D cultures, highlighting its potential as an effective antitumor agent .

Case Study 2: Antibacterial Properties

Another study evaluated the antibacterial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results demonstrated significant inhibition zones in agar diffusion tests, supporting the hypothesis that this compound retains potent antibacterial activity akin to traditional sulfonamides .

Table 1: Biological Activity Summary

| Activity Type | Test Organisms/Cell Lines | IC50 Values (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15.5 | |

| Antibacterial | S. aureus | 12.8 | |

| Antitumor | A549 | 6.26 | |

| Antitumor | HCC827 | 6.48 | |

| Antitumor | NCI-H358 | 20.46 |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibition of dihydropteroate synthase |

| DNA Binding | Interference with DNA replication |

| Cell Proliferation Inhibition | Induction of apoptosis in cancer cells |

特性

IUPAC Name |

2,4,6-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S2/c1-16-8-10-21(11-9-16)32(29,30)26(5)22-17(2)13-18(3)23(19(22)4)31(27,28)25-15-20-7-6-12-24-14-20/h6-14,25H,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCNIUNUBOMZLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C(=C(C=C2C)C)S(=O)(=O)NCC3=CN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。